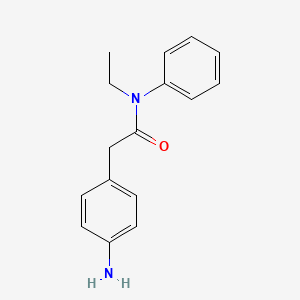

2-(4-氨基苯基)-N-乙基-N-苯基乙酰胺

描述

“2-(4-aminophenyl)benzothiazole” is a compound that has been evaluated for its antimicrobial activity . It’s a part of a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . “4-Aminophenol” is an organic compound typically available as a white powder, commonly used as a developer for black-and-white film .

Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis

The molecular structure of these compounds was elucidated using 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The synthesis of these compounds involves the reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .科学研究应用

环境修复的高级氧化工艺

研究探索了利用高级氧化工艺 (AOP) 来降解水环境中的抗性化合物(如对乙酰氨基酚 (ACT)),重点介绍了各种副产物的产生及其潜在的环境影响。Qutob 等人的研究(2022 年)专注于 AOP 中涉及的降解途径、动力学和机制,利用计算方法预测 ACT 分子上的反应位点,旨在提高水处理应用中的降解效率。这项研究表明 2-(4-氨基苯基)-N-乙基-N-苯基乙酰胺在环境科学中的潜在应用,特别是在降解药物污染物以减轻其生态威胁方面 (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022)。

镇痛药的药理学研究

化合物 2-(4-氨基苯基)-N-乙基-N-苯基乙酰胺与扑热息痛(对乙酰氨基酚)等镇痛药相关,一直是研究其药效学和毒理学特征的研究主题。对对乙酰氨基酚的作用机制、治疗用途和代谢途径的研究提供了对相关化合物(包括 2-(4-氨基苯基)-N-乙基-N-苯基乙酰胺)如何用于医疗应用(尤其是在疼痛管理和退烧方面)的见解。大桥和 Kohno (2020) 的研究回顾了对乙酰氨基酚的复杂代谢,揭示了除了环氧合酶抑制之外的新型作用机制,例如转化为 N-酰基苯胺(AM404)并与大麻素 1 和瞬时受体电位香草素 1 受体相互作用。这为理解相关化合物的镇痛作用开辟了新途径 (Ohashi, N., & Kohno, T., 2020)。

环境吸附和去除

从水中吸附去除对乙酰氨基酚方面取得了重大进展,这为 2-(4-氨基苯基)-N-乙基-N-苯基乙酰胺在环境清理中的潜在应用提供了启示。Igwegbe 等人(2021 年)对对乙酰氨基酚吸附的综述突出了各种吸附剂的功效和所涉及的机制,例如 π-π 相互作用和氢键。这项研究对于开发从水源中消除药物污染物的方法至关重要,从而保护水生生态系统和公共健康 (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021)。

作用机制

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to have potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to have a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, causing permeabilization, and may also interact with intracellular targets .

Biochemical Pathways

Similar compounds have been found to have an effect on the cytoplasmic membrane of bacteria, suggesting that they may affect pathways related to membrane integrity and function .

Pharmacokinetics

cruzi .

Result of Action

Similar compounds have been found to have potent antibacterial activity, suggesting that they may result in the death of bacterial cells .

Action Environment

The effectiveness of similar compounds against bacterial infections suggests that they may be effective in a variety of environments, including those where bacteria are present .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-aminophenyl)-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPYTBLJBBLHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-aminoethyl)phenyl]propanamide](/img/structure/B3316273.png)

![2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid](/img/structure/B3316280.png)

![[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316288.png)

![[2-(3-Fluorophenoxy)pyridin-3-yl]methylamine](/img/structure/B3316294.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide](/img/structure/B3316313.png)

![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)

![2-[Methyl(pyrazin-2-yl)amino]acetic acid](/img/structure/B3316325.png)

![N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B3316342.png)

amine](/img/structure/B3316347.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B3316363.png)